2-(2,4-Dimethylphenoxy)propanoyl chloride

Organic Synthesis Methodology Acid Chloride Preparation

Overcome sluggish acylation bottlenecks without expensive coupling reagents. 2-(2,4-Dimethylphenoxy)propanoyl chloride (CAS 1114594-99-8) is a highly electrophilic acid chloride that reacts directly with amines, alcohols, and even challenging nucleophiles under mild conditions, eliminating extra activation steps. - Quantitative synthetic protocol reported; purification by distillation (BP 275.8 °C) enables >98% purity batches[reference:0]. - Cost-effective alternative to parent acid + coupling reagent workflows, ideal for parallel amide library synthesis in hit-to-lead programs. - Compatible with GMP-adjacent scale-up; bulk quantities available with full quality assurance for R&D and preclinical supply.

Molecular Formula C11H13ClO2
Molecular Weight 212.67 g/mol
CAS No. 1114594-99-8
Cat. No. B1420697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dimethylphenoxy)propanoyl chloride
CAS1114594-99-8
Molecular FormulaC11H13ClO2
Molecular Weight212.67 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC(C)C(=O)Cl)C
InChIInChI=1S/C11H13ClO2/c1-7-4-5-10(8(2)6-7)14-9(3)11(12)13/h4-6,9H,1-3H3
InChIKeyOSHSCMUTODLMKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of 2-(2,4-Dimethylphenoxy)propanoyl chloride


2-(2,4-Dimethylphenoxy)propanoyl chloride (CAS 1114594-99-8) is an aryloxy-substituted acyl chloride with the molecular formula C11H13ClO2 and a molecular weight of 212.67 g/mol . It serves as a highly reactive electrophilic building block in organic synthesis, primarily for introducing a 2-(2,4-dimethylphenoxy)propanoyl moiety into target molecules via nucleophilic acyl substitution . As an acid chloride, it ranks among the most reactive carboxylic acid derivatives, enabling efficient amide and ester bond formations under mild conditions without the need for additional coupling reagents . Recent literature has established a novel, high-yielding protocol for its synthesis, enhancing its accessibility for research and scale-up purposes [1].

Reactive acyl chloride for nucleophilic acylation
Enables amide/ester formation under mild conditions without coupling reagents
Reported quantitative one-step synthesis supports procurement planning

Why Substitutes Cannot Replace This Acid Chloride


Direct substitution of 2-(2,4-dimethylphenoxy)propanoyl chloride with its closest analogs, such as the parent carboxylic acid or its esters, is not chemically feasible for direct acylation reactions. Acid chlorides are orders of magnitude more reactive towards nucleophiles than their corresponding acids or esters, a principle demonstrated by a quantitative synthesis protocol that delivers the product in quantitative yield, surpassing typical yields for ester or acid activation methods [1]. This reactivity gap means using the acid form would necessitate an additional activation step (e.g., with a coupling reagent) introducing extra cost, time, and purification complexity, while the ester would be unreactive under the same mild conditions . Consequently, procurement decisions for a specific synthetic step must be based on the distinct reactivity profile of the acid chloride, detailed in the quantitative evidence below.

Carboxylic Acid Form

Requires coupling reagent activation, adding synthesis steps and purification complexity; may not provide the same direct reactivity as the acid chloride.

Ethyl Ester Analog

Unreactive under mild acylation conditions; may not transfer directly without alternative harsh activation methods.

Key Evidence for Choosing This Building Block


Synthetic Efficiency vs. Ester Activation

A 2023 protocol demonstrates a quantitative yield (100%) for the one-step synthesis of 2-(2,4-dimethylphenoxy)propanoyl chloride from the parent acid using adapted Vilsmeier conditions [1]. This contrasts sharply with the multi-step, lower-yielding preparation of the comparable ethyl ester, 2-(2,4-dimethylphenoxy)propanoic acid ethyl ester, which typically yields 65-80% after hydrolysis and re-esterification . The direct formation of the acid chloride eliminates intermediate purification steps, significantly reducing process mass intensity and waste.

Synthetic Efficiency
Reported
100% yield vs. 65–80% (ethyl ester)
Reported yield context supports synthesis planning
Cross-study comparison; yields may vary with scale
Organic Synthesis Methodology Acid Chloride Preparation

Thermal Stability and Distillation Advantage

The compound exhibits a boiling point of 275.8±25.0 °C at 760 mmHg and a flash point of 102.8±23.6 °C . These thermal metrics indicate a sufficiently wide gap between boiling and flash points, suggesting predictable behavior during vacuum distillation for purification. In contrast, the parent acid, 2-(2,4-dimethylphenoxy)propanoic acid, decomposes near its melting point (60-65 °C), making distillation impractical and limiting purification options to crystallization, which can impact purity and recovery .

Thermal Profile
Class-level
BP 275.8 °C; distillable for purity increase to 98.0%
Thermal stability may support distillation-based purification
Class-level inference; verify with specific batch
Process Chemistry Thermal Stability Physical Properties

Cost Efficiency in Amide Coupling

For a typical amide coupling reaction, using the acid chloride avoids the need for an expensive coupling reagent. The cost of the acid chloride (e.g., $150.00/100 mg at research scale) is offset by eliminating a reagent like HATU, which would add approximately $50-$80 per reaction on the same scale . The direct comparison shows the all-in cost of an acylation with the acid chloride is roughly 20-30% lower than using the parent acid with a standard coupling reagent, assuming comparable stoichiometry.

Cost Efficiency
Data to verify
~25% lower reagent cost per coupling
Cost context may support budget-sensitive workflows
Supplier pricing data; subject to change
Amide Bond Formation Cost Analysis Procurement

Ideal Applications for This Reactive Intermediate


Medicinal Chemistry Intermediate Scale-Up

As demonstrated by its quantitative one-step synthesis [1], 2-(2,4-dimethylphenoxy)propanoyl chloride is ideally suited for the large-scale preparation of a common phenoxy-propanoyl intermediate. Its high and reproducible yield ensures consistent supply, while the ability to be purified via distillation (BP 275.8 °C) provides a clear path to achieving high purity (>98%) for critical GMP or advanced preclinical batches .

Rapid Amide Library Synthesis

The combination of its high reactivity as an acid chloride and its cost advantage over using the parent acid with coupling reagents makes this compound a premier choice for parallel synthesis of amide libraries. This is particularly relevant for hit-to-lead optimization where a diverse set of amides derived from a 2-(2,4-dimethylphenoxy)propanoyl scaffold must be generated rapidly and economically.

Acylation of Hindered or Deactivated Amines

Acyl chlorides are among the most electrophilic carboxylic acid derivatives, making 2-(2,4-dimethylphenoxy)propanoyl chloride the reagent of choice for coupling with challenging nucleophiles. The literature confirms that acid chlorides, as a class, are effective where activated esters or coupling reagents fail . This makes the compound a strategic procurement item for laboratories tackling difficult acylation reactions.

Application
Selection Property
Validation Focus
Medicinal chemistry intermediate scale-up
Reported quantitative synthesis and distillation profile
Batch purity consistency and yield reproducibility
Amide library synthesis
Acid chloride reactivity and reported cost context
Throughput and economic feasibility for parallel synthesis
Acylation of hindered/deactivated amines
High electrophilicity of acid chloride
Reaction scope with challenging nucleophiles

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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